molecular formula C18H17NO3 B1671881 Indobufen CAS No. 63610-08-2

Indobufen

カタログ番号: B1671881
CAS番号: 63610-08-2
分子量: 295.3 g/mol
InChIキー: AYDXAULLCROVIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

インドブフェンは、可逆的なシクロオキシゲナーゼ阻害剤として作用する血小板凝集阻害剤です。主に冠状動脈および末梢動脈閉塞の予防に使用されます。 インドブフェンは、心房細動の有無にかかわらず、血栓塞栓症の予防、冠動脈バイパス手術後の移植片閉塞の予防、間歇性跛行の治療において、臨床試験で使用されてきました .

準備方法

インドブフェンの合成は、通常、2-(4-アミノフェニル)酪酸と2-ホルミル安息香酸の縮合反応によってインドブフェンイミンを形成することから始まります。この中間体は次にインドブフェンアミンに還元され、続いて環化されて最終生成物が形成されます。 工業生産方法では、通常、無水塩化亜鉛と亜鉛の混合物を還元剤として使用します .

化学反応の分析

インドブフェンは、以下を含むさまざまな化学反応を受けます。

    酸化: インドブフェンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

    還元: インドブフェンイミンからインドブフェンアミンへの還元は、その合成における重要なステップです。

    置換: インドブフェンを含む置換反応により、さまざまな誘導体が生成される可能性があります。

これらの反応で使用される一般的な試薬には、無水塩化亜鉛や亜鉛などの還元剤と、特定の酸化反応のための酸化剤が含まれます .

科学研究の応用

インドブフェンは、科学研究で幅広く応用されています。

科学的研究の応用

Cardiovascular Diseases

Indobufen has been studied extensively for its efficacy in treating various cardiovascular conditions:

  • Antiplatelet Therapy : this compound has demonstrated comparable antiplatelet effects to aspirin but with significantly lower rates of gastrointestinal adverse reactions. In a multicenter retrospective cohort study, this compound showed a markedly lower incidence of bleeding events compared to aspirin (15.79% vs. 55%) over an 8 to 18-month follow-up period .
  • Meta-analysis Findings : A systematic review and meta-analysis evaluated the safety and efficacy of this compound across multiple studies. The results indicated that this compound had a favorable safety profile, particularly regarding bleeding complications, while showing no significant superiority over aspirin in major adverse cardiovascular events (MACE) or mortality rates .

Cerebrovascular Diseases

This compound's role extends to cerebrovascular diseases, including ischemic stroke:

  • Effectiveness in Stroke Management : In studies comparing this compound and aspirin for acute ischemic stroke management, this compound was found to be effective in reducing platelet aggregation without the severe gastrointestinal side effects associated with aspirin .

Comparative Efficacy

The following table summarizes key findings from studies comparing this compound with aspirin and other antiplatelet agents:

Study Population Primary Endpoint This compound Results Aspirin Results
Patients with cardiovascular diseasesMACE incidenceNo significant differenceHigher incidence
Post-CABG patientsBleeding events15.79% (lower)55%
Ischemic stroke patientsPlatelet aggregationLower aggregation ratesHigher aggregation rates
Coronary heart disease patientsAdverse reactionsFewer gastrointestinal issuesHigher gastrointestinal issues

Case Studies

Several case studies highlight the practical applications of this compound:

  • Post-Coronary Artery Bypass Grafting (CABG) : In a cohort of post-CABG patients, this compound was associated with lower rates of non-fatal myocardial infarction and thrombotic events compared to aspirin . The study emphasized the protective effect against recurrent ischemic events.
  • Stable Ischemic Heart Disease : A study involving patients intolerant to aspirin showed that combining this compound with thienopyridine resulted in a low rate of ischemic events during coronary stent implantation .

作用機序

インドブフェンは、シクロオキシゲナーゼ酵素を可逆的に阻害することによって血小板凝集を阻害し、その結果、トロンボキサンの合成が抑制されます。 この阻害は非競合的で可逆的であり、アスピリンなどの他の抗血小板薬と比較して胃腸への刺激を軽減するのに役立ちます .

類似の化合物との比較

インドブフェンは、アスピリン、チクロピジン、ワルファリンなどの他の抗血小板薬と比較されることがよくあります。アスピリンはシクロオキシゲナーゼを不可逆的に阻害しますが、インドブフェンは可逆的に阻害するため、胃腸の副作用が少ないです。 チクロピジンとワルファリンと比較して、インドブフェンは、血栓塞栓症の予防において同様の有効性を示していますが、出血のリスクは低くなっています .

類似の化合物には以下が含まれます。

インドブフェンのシクロオキシゲナーゼのユニークな可逆的阻害は、他の抗血小板薬による胃腸の副作用を経験する患者にとって貴重な選択肢となっています。

類似化合物との比較

Indobufen is often compared with other antiplatelet drugs such as aspirin, ticlopidine, and warfarin. Unlike aspirin, which irreversibly inhibits cyclooxygenase, this compound’s inhibition is reversible, leading to fewer gastrointestinal side effects. Compared to ticlopidine and warfarin, this compound has shown similar efficacy in preventing thromboembolic events but with a lower risk of bleeding .

Similar compounds include:

This compound’s unique reversible inhibition of cyclooxygenase makes it a valuable alternative for patients who experience gastrointestinal side effects from other antiplatelet drugs.

生物活性

Indobufen is a reversible inhibitor of platelet cyclooxygenase, primarily used for its antiplatelet effects in various cardiovascular conditions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound exerts its biological effects by inhibiting the synthesis of thromboxane A2 (TxA2), a potent promoter of platelet aggregation. This inhibition occurs through the reversible blockade of cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial for TxA2 production.

Key Findings on Mechanisms:

  • Inhibition of Tissue Factor (TF) : this compound has been shown to significantly reduce TF activity in human monocytes exposed to lipopolysaccharide (LPS). This effect is dose-dependent, with concentrations as low as 100 μM demonstrating significant reductions in TF levels .
  • MAP-Kinase Pathway : The drug also influences the MAP-kinase signaling pathway, particularly by reducing the phosphorylation of ERK1/2 without affecting p38 MAP kinase levels. This suggests that this compound may modulate inflammatory responses in monocytes .

Efficacy in Clinical Studies

This compound has been evaluated in multiple clinical trials for its effectiveness in preventing thromboembolic events and managing ischemic heart disease.

Summary of Clinical Trials:

  • Thromboembolic Complications : A study involving 196 patients indicated that this compound significantly reduced the risk of ischemic events compared to placebo, with a relative risk reduction of 65% for primary events such as strokes and systemic embolisms .
  • Comparison with Aspirin : A meta-analysis comparing this compound to aspirin revealed that while both drugs had similar efficacy in preventing recurrent angina and myocardial infarction, this compound was associated with a significantly lower incidence of gastrointestinal bleeding and discomfort .

Safety Profile

This compound is generally well-tolerated, with adverse effects primarily related to gastrointestinal disturbances. In clinical trials, the incidence of adverse events was lower than that observed with aspirin or warfarin.

Key Safety Findings:

  • Gastrointestinal Events : this compound showed a reduced incidence of minor bleeding events (BARC grades 0–2) compared to aspirin, making it a safer option for patients at risk for gastrointestinal complications .
  • Overall Tolerability : In studies involving over 5,000 patients, adverse events were reported in only 3.9% of cases, predominantly gastrointestinal issues that rarely necessitated discontinuation of treatment .

Comparative Efficacy Table

StudyTreatment GroupControl GroupPrimary Endpoint ReductionAdverse Events
This compoundPlacebo65% reduction in ischemic events9.2% (mostly gastrointestinal)
This compoundAspirinComparable efficacy on recurrent anginaLower incidence of GI bleeding
This compoundWarfarinSimilar major vascular event ratesFewer non-cerebral bleeding events

特性

IUPAC Name

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDXAULLCROVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057789
Record name Indobufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63610-08-2
Record name Indobufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63610-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indobufen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indobufen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indobufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indobufen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOBUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9949G4LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indobufen
Reactant of Route 2
Reactant of Route 2
Indobufen
Reactant of Route 3
Reactant of Route 3
Indobufen
Reactant of Route 4
Reactant of Route 4
Indobufen
Reactant of Route 5
Indobufen
Reactant of Route 6
Indobufen
Customer
Q & A

Q1: How does Indobufen exert its antiplatelet effect?

A1: this compound functions as a reversible inhibitor of the cyclooxygenase enzyme (COX), primarily targeting COX-1. [, , , , ] This enzyme is crucial for the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet activator and vasoconstrictor. By inhibiting COX-1, this compound effectively reduces TXA2 production, thus impeding platelet aggregation. [, , , ]

Q2: Is the inhibition of COX by this compound reversible?

A2: Yes, unlike aspirin, which irreversibly inhibits COX, this compound's inhibitory effect on COX is reversible. [, , , ] This characteristic translates to a shorter duration of action and potentially a lower risk of bleeding complications. [, ]

Q3: Does this compound affect Prostacyclin production?

A3: Research suggests that this compound might have a lesser impact on prostacyclin production compared to aspirin. [] Prostacyclin, produced by endothelial cells, counteracts TXA2 by inhibiting platelet aggregation and promoting vasodilation. Maintaining a balance between TXA2 and prostacyclin is vital for healthy vascular function.

Q4: Does this compound impact platelet aggregation induced by agents other than TXA2?

A4: Yes, while this compound primarily targets the TXA2 pathway, studies show it can also inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) and collagen, particularly at higher concentrations. [, , , ]

Q5: What is the absorption profile of this compound?

A5: this compound demonstrates complete absorption after oral administration, reaching peak plasma concentrations within 1 to 4 hours. []

Q6: How is this compound metabolized and excreted?

A6: this compound undergoes metabolism primarily in the liver, forming glucuronide conjugates. Excretion occurs mainly through the kidneys, with both unchanged drug and metabolites present in the urine. []

Q7: Does age influence the pharmacokinetics of this compound?

A7: Elderly patients may exhibit reduced clearance of this compound compared to younger individuals, likely due to age-related decline in renal function. This highlights the importance of dose adjustments in older populations. []

Q8: Does this compound interact with other drugs?

A8: Studies indicate potential drug interactions between this compound and other medications. For instance, this compound may interact with glipizide, a sulfonylurea drug used to treat type 2 diabetes, potentially increasing glipizide concentrations and enhancing its blood glucose-lowering effect. [] This emphasizes the need for careful consideration of potential drug interactions in clinical practice.

Q9: Has this compound demonstrated efficacy in preclinical models of thrombosis?

A9: Yes, this compound has exhibited antithrombotic effects in various animal models. For example, it significantly prolonged survival time in a mouse model of pulmonary embolism induced by collagen and adrenaline. [] In a rat carotid artery thrombosis model, this compound effectively inhibited thrombus formation. []

Q10: What about this compound's efficacy in models of cardiovascular disease?

A10: this compound has shown promise in preclinical models of cardiovascular disease. In a rat model of adenine-induced chronic kidney disease, this compound treatment was associated with a reduction in kidney fibrosis compared to warfarin. []

Q11: Has this compound been investigated in clinical trials for cardiovascular diseases?

A11: Yes, several clinical trials have explored the efficacy and safety of this compound in various cardiovascular conditions:

  • Peripheral Vascular Disease: A multicenter trial demonstrated that this compound significantly improved pain-free and absolute claudication distances in patients with intermittent claudication compared to placebo. []
  • Coronary Artery Disease: Studies suggest that this compound, when combined with clopidogrel, may offer similar efficacy to aspirin plus clopidogrel in preventing restenosis after coronary artery bypass grafting, but with potentially fewer gastrointestinal side effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。